molecular formula C6H10 B1581320 2,4-Hexadiene CAS No. 592-46-1

2,4-Hexadiene

Cat. No. B1581320
CAS RN: 592-46-1
M. Wt: 82.14 g/mol
InChI Key: APPOKADJQUIAHP-GGWOSOGESA-N
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Description

2,4-Hexadiene is a conjugated diene with the molecular formula C6H10 . It exists as a mixture of isomers . It has been used as a starting material in various chemical and pharmaceutical industries .


Synthesis Analysis

2,4-Hexadiene can be synthesized from 1-hexene. In an argon-filled glovebox, (lPr4 Anthraphos)Ir (C 2 H4) is dissolved in 1 -hexene and sealed with a Teflon stopcock. The solution is then heated in a preheated oil bath at 180 °C .


Molecular Structure Analysis

The molecular structure of 2,4-Hexadiene consists of six carbon atoms and ten hydrogen atoms . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction of 2,4-hexadien-1-ol with maleic anhydride provides an excellent exercise for undergraduate laboratory courses. In addition to the expected Diels-Alder reaction, which takes place readily in refluxing toluene, subsequent intramolecular cleavage of the resulting bicyclic anhydride by the pendant hydroxy group generates a lactone .


Physical And Chemical Properties Analysis

2,4-Hexadiene has a density of 0.7±0.1 g/cm3, a boiling point of 80.0±0.0 °C at 760 mmHg, and a vapour pressure of 96.4±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 30.7±0.8 kJ/mol .

Scientific Research Applications

Application Summary

2,4-Hexadiene has been used in the study of the Diels-Alder reaction with sulfur dioxide . This reaction is a cornerstone of synthetic organic chemistry, and understanding it can provide valuable insights into the behavior of chemical systems.

Methods of Application

The study involved the use of quantum chemistry tools to characterize the Diels-Alder reaction of 2,4-hexadiene with sulfur dioxide . The research was rooted in experiments on the same reaction, and the theoretical study was compared using different methods .

Results and Outcomes

The research found that all possible isomers of the diene were investigated . The reactions were studied with greater accuracy and the molecular orbitals of the reaction were localized using standard techniques in the literature .

Process Simulators

Application Summary

2,4-Hexadiene can be used in process simulators, such as Aspen Plus . These simulators are used in chemical engineering to model chemical processes.

Methods of Application

The thermophysical property datafile (IK-Cape File) for 2,4-Hexadiene can be used in process simulators . This datafile contains important information about the physical and chemical properties of 2,4-Hexadiene, which can be used to accurately simulate its behavior in various chemical processes .

Results and Outcomes

The use of 2,4-Hexadiene in process simulators can help engineers design and optimize chemical processes. This can lead to more efficient and cost-effective operations .

Oxidation, Combustion, and Thermal Cracking Kinetics

Application Summary

2,4-Hexadiene is used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics .

Methods of Application

The study involves the use of quantum tools for IR spectra interpretation and molecular orbitals . These tools can help researchers understand the behavior of 2,4-Hexadiene under different conditions .

Results and Outcomes

The research can provide valuable insights into the thermodynamics and kinetics of oxidation, combustion, and thermal cracking processes involving 2,4-Hexadiene .

Organic Synthesis

Application Summary

2,4-Hexadiene is used in organic synthesis . Organic synthesis is a special branch of chemical synthesis dealing with the construction of organic compounds via organic reactions.

Results and Outcomes

The use of 2,4-Hexadiene in organic synthesis can lead to the production of a wide range of organic compounds . The specific results or outcomes can vary widely depending on the specific reaction or process being carried out .

Thermophysical Property Datafile for Process Simulators

Application Summary

2,4-Hexadiene’s thermophysical property datafile (IK-Cape File) can be used in process simulators, such as Aspen Plus . These simulators are used in chemical engineering to model chemical processes .

Methods of Application

The IK-Cape File for 2,4-Hexadiene contains important information about the physical and chemical properties of 2,4-Hexadiene, which can be used to accurately simulate its behavior in various chemical processes .

Results and Outcomes

The use of 2,4-Hexadiene’s IK-Cape File in process simulators can help engineers design and optimize chemical processes . This can lead to more efficient and cost-effective operations .

Safety And Hazards

2,4-Hexadiene is a combustible liquid that is harmful if swallowed and toxic in contact with skin. It causes skin irritation and serious eye damage. It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

properties

IUPAC Name

(2E,4E)-hexa-2,4-diene
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InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPOKADJQUIAHP-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
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DSSTOX Substance ID

DTXSID10859501
Record name (2E,4E)-2,4-Hexadiene
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Molecular Weight

82.14 g/mol
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Physical Description

Liquid, Colorless liquid; [Aldrich MSDS]
Record name Hydrocarbons, C4-10-unsatd.
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Product Name

2,4-Hexadiene

CAS RN

5194-51-4, 592-46-1, 68514-38-5
Record name trans,trans-2,4-Hexadiene
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Record name 2,4-Hexadiene
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Record name 2,4-Hexadiene, (2E,4E)-
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Record name trans,trans-hexa-2,4-diene
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Record name 2,4-HEXADIENE, (2E,4E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,220
Citations
S Sharma, MR Harper, WH Green - Combustion and flame, 2010 - Elsevier
In this work, we have developed a detailed chemical kinetic model and reacting flow simulation for the hexadiene-doped 2-d methane diffusion flames studied experimentally by …
Number of citations: 58 www.sciencedirect.com
R Cramer - Journal of the American Chemical Society, 1967 - ACS Publications
The rhodium-catalyzed reaction of ethylene-butadiene mixtures yields hexadienes almost exclusively rather than a dimer of either olefin. This selectivity appears to be the consequence …
Number of citations: 84 pubs.acs.org
M Kamachi, N Wakabayashi, S Murahashi - Macromolecules, 1974 - ACS Publications
The polymerization of 2, 4-hexadienes has been carried out by various catalysts. High polymers were obtained from all isomers either by Lewis acids or transition-metal catalysts. Some …
Number of citations: 18 pubs.acs.org
M Itagaki, K Masumoto… - The Journal of Organic …, 2005 - ACS Publications
Some new bisoxazoline ligands with an aryl group at the 4-position and gem-dimethyl groups at the 5-position on the oxazoline ring were prepared from arylglycines. Remarkable …
Number of citations: 55 pubs.acs.org
PD Bartlett, JJB Mallet - Journal of the American Chemical Society, 1976 - ACS Publications
The [2+ 4] cycloaddition of dichlorodifluoroethylenes to 1, 3-dienes, though allowed as a concerted process by or-bital symmetries, also occurs favorably by way of biradicals. Available …
Number of citations: 39 pubs.acs.org
N Chronakis, G Froudakis… - The Journal of Organic …, 2002 - ACS Publications
The [4 + 2] cycloaddition of trans,trans-2,4-hexadiene with C 60 proceeds via a concerted mechanism with retention of stereochemistry in the cycloadduct 1a. However, when cis,trans-2,…
Number of citations: 10 pubs.acs.org
K Gollnick, A Griesbeck - Tetrahedron, 1984 - Elsevier
2,5-Dimethyl-2,4-hexadiene (1 )was studied as a singlet oxygen acceptor in various solvents. 1 undergoes concomitantly the three well-known modes of singlet oxygen reactions: (1) …
Number of citations: 54 www.sciencedirect.com
K Griesbaum, AA Oswald… - The Journal of Organic …, 1964 - ACS Publications
The autoxidation of 2, 5-dimethyl-2, 4-hexadiene affords in good yield the corresponding< rans-l, 4-polyperoxide as the only detectable product. This appears tobe the first completely …
Number of citations: 15 pubs.acs.org
J Saltiel, R Dabestani, KS Schanze… - Journal of the …, 1986 - ACS Publications
Irradiation of anthracene (A) in the presence of trans, trans-2, 4-hexadiene (D) gives A dimer (A2), two adducts corresponding to [4+ 4] addition of D to the 9, 10 positions of A, an adduct …
Number of citations: 25 pubs.acs.org
M Iwamoto, K Tani, H Igaki… - The Journal of Organic …, 1967 - ACS Publications
We have found that the catalystconsisting of cobaltous chloride-1, 2-bis (diphenylphosphino) ethane com-plex and triethylaluminum was very effective for a selective synthesis of 1, 4-…
Number of citations: 19 pubs.acs.org

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